Cas no 1996670-27-9 (Thieno[3,2-b]pyridine-5,7-diol)

Thieno[3,2-b]pyridine-5,7-diol is a heterocyclic compound featuring a fused thiophene-pyridine core with hydroxyl substituents at the 5 and 7 positions. This structure imparts unique electronic and coordination properties, making it valuable in pharmaceutical and materials chemistry. The compound serves as a versatile intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its dual hydroxyl groups enhance solubility and facilitate further functionalization, while the aromatic system contributes to stability and π-conjugation. Thieno[3,2-b]pyridine-5,7-diol is also of interest in optoelectronic applications due to its potential as a building block for organic semiconductors and fluorescent dyes.
Thieno[3,2-b]pyridine-5,7-diol structure
1996670-27-9 structure
Product name:Thieno[3,2-b]pyridine-5,7-diol
CAS No:1996670-27-9
MF:C7H5NO2S
MW:167.185100317001
CID:4828012

Thieno[3,2-b]pyridine-5,7-diol Chemical and Physical Properties

Names and Identifiers

    • Thieno[3,2-b]pyridine-5,7-diol
    • 7-Hydroxythieno[3,2-b]pyridin-5(4H)-one
    • 5-Hydroxythieno[3,2-b]pyridin-7(4H)-one
    • Oprea1_459459
    • 1611AC
    • AB43121
    • Thieno[3,2-b]pyridine-5,7(4H,6H)-dione
    • 7-hydroxy-4H,5H-thieno[3,2-b]pyridin-5-one
    • Thieno[3,2-b]pyridin-5(4H)-one, 7-hydroxy-
    • Thieno[3,2-b]pyridin-5(6H)-one, 7-hydroxy-
    • 7-Hydroxy-4,5-dihydrothieno[3,2-b]pyridin-5-one
    • 7-HYDROXY-4H-THIENO[
    • Inchi: 1S/C7H5NO2S/c9-5-3-6(10)8-4-1-2-11-7(4)5/h1-3H,(H2,8,9,10)
    • InChI Key: VHXFEWNGLCHCOX-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C1C(=CC(N2)=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 227
  • Topological Polar Surface Area: 77.6
  • XLogP3: 0.4

Thieno[3,2-b]pyridine-5,7-diol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029196360-25g
5-Hydroxythieno[3,2-b]pyridin-7(4H)-one
1996670-27-9 97%
25g
$2814.00 2023-09-02
Alichem
A029196360-100g
5-Hydroxythieno[3,2-b]pyridin-7(4H)-one
1996670-27-9 97%
100g
$6700.00 2023-09-02
Alichem
A029196360-10g
5-Hydroxythieno[3,2-b]pyridin-7(4H)-one
1996670-27-9 97%
10g
$1608.00 2023-09-02

Additional information on Thieno[3,2-b]pyridine-5,7-diol

Thieno[3,2-b]pyridine-5,7-diol (CAS No. 1996670-27-9): A Comprehensive Overview

Thieno[3,2-b]pyridine-5,7-diol, identified by the Chemical Abstracts Service Number (CAS No.) 1996670-27-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the thienopyridine class, which is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of two hydroxyl groups at the 5 and 7 positions enhances its potential as a versatile scaffold for drug development.

The structural uniqueness of Thieno[3,2-b]pyridine-5,7-diol lies in its ability to interact with biological targets in multiple ways. The thiophene ring contributes to its aromaticity and electronic properties, while the pyridine moiety provides a nitrogen-rich environment that can form hydrogen bonds and coordinate with metal ions. These features make it an attractive candidate for designing molecules with specific biological activities.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. Among these, thienopyridines have shown promise in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer therapies. The hydroxyl groups in Thieno[3,2-b]pyridine-5,7-diol further expand its potential by allowing for diverse functionalization strategies.

One of the most compelling aspects of Thieno[3,2-b]pyridine-5,7-diol is its role as a key intermediate in synthesizing more complex pharmacophores. Researchers have leveraged its scaffold to develop derivatives with enhanced binding affinity and selectivity for target enzymes and receptors. For instance, studies have demonstrated its utility in creating inhibitors of kinases and other enzymes implicated in diseases such as cancer and inflammation.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of Thieno[3,2-b]pyridine-5,7-diol. Preclinical studies have highlighted its ability to modulate signaling pathways involved in cell proliferation and apoptosis. These findings have prompted further investigation into its efficacy as an anti-cancer agent. Additionally, its anti-inflammatory properties have been investigated in models of chronic diseases, suggesting its potential as a therapeutic candidate for conditions like rheumatoid arthritis.

The synthesis of Thieno[3,2-b]pyridine-5,7-diol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the hydroxyl groups at the desired positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale studies and clinical trials.

The chemical properties of Thieno[3,2-b]pyridine-5,7-diol, such as its solubility and stability, also play a crucial role in determining its suitability for pharmaceutical applications. Its moderate solubility in both polar and non-polar solvents makes it amenable to various formulation strategies. Furthermore, its stability under different storage conditions ensures long-term viability for both research purposes and potential commercialization.

In conclusion, Thieno[3,2-b]pyridine-5,7-diol (CAS No. 1996670-27-9) represents a promising compound with significant therapeutic potential. Its unique structural features and versatile chemical properties make it an ideal candidate for further exploration in drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing various medical challenges.

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